molecular formula C20H16Br2N4O4 B1673647 Kinesore

Kinesore

Cat. No.: B1673647
M. Wt: 536.2 g/mol
InChI Key: DUGCMEGLYHBMAR-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Kinesore undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Kinesore is a small-molecule modulator specifically targeting kinesin-1, a motor protein essential for intracellular transport and microtubule dynamics. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on microtubule organization, and potential applications in research.

This compound functions primarily by inhibiting the interaction between the kinesin light chain (KLC) and the cargo adaptor SKIP (Syntabulin-Kinesin Interacting Protein). This inhibition occurs while simultaneously promoting kinesin-1's ability to control microtubule dynamics. In the absence of cargo, kinesin-1 is autoinhibited; this compound disrupts this autoinhibition, allowing for enhanced motor activity.

Key Findings:

  • Inhibition of Cargo Interaction: this compound inhibits the interaction between KLC2 and SKIP, which is crucial for organelle transport.
  • Activation of Microtubule Dynamics: By disrupting the autoinhibited state, this compound facilitates microtubule sliding and bundling, leading to a reorganization of the microtubule network in treated cells .

Effects on Microtubule Organization

Research has demonstrated that treatment with this compound induces significant remodeling of the microtubule network in various cell types. For instance, HeLa cells exposed to 50 μM this compound displayed extensive microtubule-rich projections and a complete reorganization of their microtubule structure.

Data Table: Effects of this compound on Microtubule Dynamics

Concentration (μM)Cell TypeObserved Effects
0HeLaNormal microtubule organization
25HeLaMild reorganization
50HeLaExtensive microtubule bundling and sliding
50Kif5B KONo significant effects observed

Case Studies

  • HeLa Cells Study :
    • Objective: To investigate the effect of this compound on microtubule dynamics.
    • Methodology: HeLa cells were treated with varying concentrations of this compound. Immunostaining for β-tubulin was performed to visualize changes in microtubule organization.
    • Results: At 50 μM, cells exhibited a dramatic reorganization into bundles resembling those formed by active kinesin-14 family members .
  • Kif5B Knockout Cells :
    • Objective: To confirm the dependency of this compound-induced effects on kinesin-1 activity.
    • Methodology: Kif5B knockout cells were treated with this compound.
    • Results: The expected microtubule remodeling was significantly suppressed, confirming that this compound's effects are indeed reliant on functional kinesin-1 .

Research Findings

The discovery of this compound has provided insights into the regulatory mechanisms governing kinesin-1 activity. It has been established that:

  • This compound acts as a proof-of-concept for manipulating the motor-cargo interface using small molecules.
  • The compound induces structural changes in microtubules that are critical for various cellular processes, including organelle transport and cellular morphology .

Properties

IUPAC Name

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCMEGLYHBMAR-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.